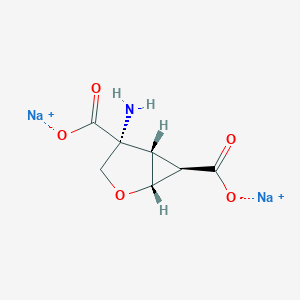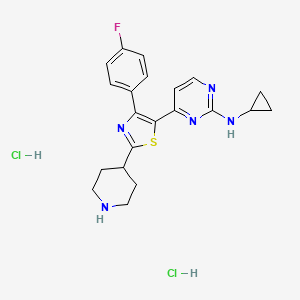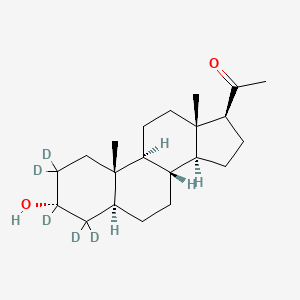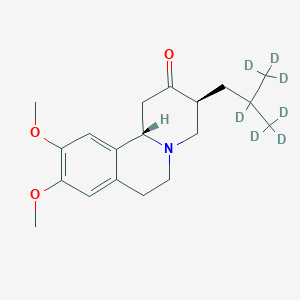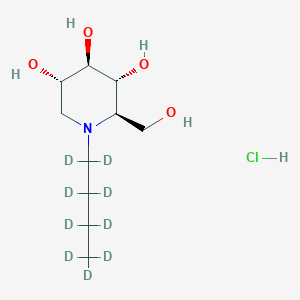
Naloxone fluorescein acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent opioid antagonist; fluorescent-derivative of naloxone. Excitationemission λ ~ 492517 nm at pH 10.
Applications De Recherche Scientifique
1. Naloxone as an Ideal Antidote for Opioids
Naloxone, including forms like Naloxone fluorescein acetate, is known for its specificity as an opioid antagonist. It competitively binds at opioid receptors, reversing the effects of opioids like morphine and heroin. This makes it an essential tool in managing opioid overdose cases (Sivilotti, 2016).
2. Analgesic Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)
Studies have shown that naloxone can modulate the antinociceptive effects of SSRIs, suggesting a complex interplay between opioid and serotoninergic pathways in pain modulation. This opens avenues for using naloxone in understanding and possibly enhancing SSRI-induced analgesia (Singh et al., 2001).
3. Novel Approaches in Treating Opioid Overdose
Emerging research is exploring new ways of treating opioid overdose beyond traditional naloxone use. This includes alternative administration routes and formulations, which could offer more effective responses to opioid toxicity, especially in the context of synthetic opioids like fentanyl (France et al., 2020).
4. Fluorescein-Labeled Naloxone for Opioid Receptor Studies
Fluorescein-labeled naloxone has been used in scientific studies to visualize opioid receptor binding in live cells, providing valuable insights into receptor dynamics and drug interactions. This application is crucial for understanding opioid receptor pharmacology and developing targeted therapies (Madsen et al., 2000).
5. Naloxone's Role in Pain Management Research
Naloxone's interaction with various pain models indicates its potential in pain management research. Its ability to modify analgesic responses in different pain models can provide insights into the mechanisms of pain and the development of more effective pain therapies (Khan et al., 2010).
6. Naloxone's Effects on Human Breast Cancer Cells
Research has demonstrated naloxone's impact on human breast cancer cell growth and progression. This suggests a potential role for naloxone in cancer therapy, warranting further exploration in this field (Bimonte et al., 2018).
Propriétés
Formule moléculaire |
C40H34N4O8S.C2H4O2 |
|---|---|
Poids moléculaire |
790.84 |
Nom IUPAC |
1-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid |
InChI |
InChI=1S/C40H34N4O8S.C2H4O2/c1-2-14-44-15-13-38-33-20-3-10-29(47)34(33)51-35(38)28(11-12-39(38,49)32(44)16-20)42-43-37(53)41-21-4-7-25-24(17-21)36(48)52-40(25)26-8-5-22(45)18-30(26)50-31-19-23(46)6-9-27(31)40;1-2(3)4/h2-10,17-19,32,35,45-47,49H,1,11-16H2,(H2,41,43,53);1H3,(H,3,4)/b42-28-;/t32-,35+,38+,39-;/m1./s1 |
SMILES |
CC(=O)O.C=CCN1CCC23C4C(=NNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |
Synonymes |
N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



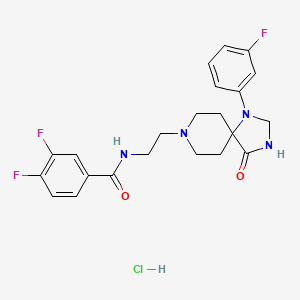

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
